8-Fluoroquinolin-2-amine synthesis and characterization
8-Fluoroquinolin-2-amine synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 8-Fluoroquinolin-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Fluoroquinolin-2-amine, a key heterocyclic scaffold in medicinal chemistry and drug development.[1] The document delves into prevalent synthetic strategies for the quinoline core, with a detailed focus on the Friedländer Annulation as a preferred route. We present a robust, step-by-step protocol, underpinned by mechanistic rationale and field-proven insights. Furthermore, a multi-technique approach to the structural elucidation and purity verification of the target compound is detailed, encompassing spectroscopic and chromatographic methods. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and validation of 8-Fluoroquinolin-2-amine.
Introduction: The Significance of 8-Fluoroquinolin-2-amine
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials, antibiotics, and anticancer drugs.[2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacological profiles. The 8-fluoro substitution on the quinoline ring, combined with an amine group at the 2-position, makes 8-Fluoroquinolin-2-amine a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications.[1][3][4][5] This guide offers an in-depth examination of its synthesis and rigorous characterization.
Strategic Approaches to Quinoline Synthesis
Several classical methods exist for the construction of the quinoline core. The choice of strategy depends on the availability of starting materials and the desired substitution pattern.
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Skraup Synthesis : This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to yield a quinoline.[6][7][8] While fundamental, the often harsh and violent reaction conditions limit its application for sensitive or highly functionalized substrates.
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Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of acid.[9][10][11][12] It offers more versatility in accessing substituted quinolines.
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Combes Synthesis : This method utilizes the acid-catalyzed condensation of an aniline with a β-diketone.[2][13][14][15] It is particularly effective for preparing 2,4-substituted quinolines.
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Friedländer Annulation : This is one of the most direct and widely used methods for synthesizing substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[16][17][18] Given the desired 2-amino substitution pattern, the Friedländer synthesis represents a highly logical and efficient approach.
For the synthesis of 8-Fluoroquinolin-2-amine, the Friedländer Annulation is the most strategically sound choice. It allows for the direct construction of the desired product from readily accessible precursors: 2-amino-3-fluorobenzaldehyde and a suitable synthon for the 2-amino pyridine ring portion.
Detailed Synthetic Protocol: Friedländer Annulation
This section provides a detailed, self-validating experimental protocol. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.
Principle
The reaction proceeds via an initial aldol-type condensation between 2-amino-3-fluorobenzaldehyde and a ketone (or a ketone equivalent like pyruvonitrile, which can be hydrolyzed in situ), followed by the formation of a Schiff base. Subsequent intramolecular cyclization and dehydration yield the final aromatic quinoline ring system.[16] The use of a catalyst, such as piperidine or p-toluenesulfonic acid, is crucial for facilitating both the condensation and cyclization steps.[17][19]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Amino-3-fluorobenzaldehyde | 139.13 | 1.39 g | 10.0 | Limiting Reagent |
| Pyruvonitrile (Acetyl cyanide) | 69.06 | 0.83 g | 12.0 | 1.2 equivalents |
| Piperidine | 85.15 | 0.17 g | 2.0 | Basic Catalyst (20 mol%) |
| Ethanol (anhydrous) | 46.07 | 50 mL | - | Reaction Solvent |
| Ethyl Acetate | 88.11 | ~200 mL | - | For extraction |
| Hexanes | - | ~200 mL | - | For chromatography and recrystallization |
| Saturated NaCl Solution (Brine) | - | ~50 mL | - | For work-up |
| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | Drying agent |
| Silica Gel | - | ~50 g | - | For column chromatography |
Step-by-Step Experimental Procedure
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Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-fluorobenzaldehyde (1.39 g, 10.0 mmol) and anhydrous ethanol (50 mL). Stir at room temperature until the solid is fully dissolved.
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Expert Insight: Using an anhydrous solvent is critical to prevent unwanted side reactions and to ensure the efficiency of the condensation steps.
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-
Addition of Reagents : To the stirred solution, add pyruvonitrile (0.83 g, 12.0 mmol) followed by the catalytic amount of piperidine (0.17 g, 2.0 mmol).
-
Reaction : Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
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Trustworthiness: Monitor the reaction progress every hour using Thin-Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent. The starting material (aldehyde) should gradually be consumed as a new, more polar spot (the product) appears.
-
-
Work-up : After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
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Extraction : Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL).
-
Expert Insight: The water wash removes the piperidine catalyst and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
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Purification : Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Expert Insight: Gradient elution is necessary to first elute any non-polar impurities before cleanly isolating the more polar product.
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-
Recrystallization : Combine the product-containing fractions (identified by TLC) and remove the solvent. Recrystallize the purified solid from a hot mixture of ethyl acetate and hexanes to yield 8-Fluoroquinolin-2-amine as a crystalline solid. This final step significantly enhances purity.[20]
Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 8-Fluoroquinolin-2-amine. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.8-8.0 (d, 1H) : H4 proton. δ 7.1-7.4 (m, 3H) : H5, H6, H7 aromatic protons. δ 6.8 (d, 1H) : H3 proton. δ 4.8-5.2 (br s, 2H) : -NH₂ protons (exchangeable with D₂O). |
| ¹³C NMR (100 MHz, CDCl₃) | ~9 signals in the aromatic region (110-160 ppm), including a C-F coupled carbon. Key signals include C2 (bearing amine), C8 (bearing fluorine), and C8a (bridgehead). |
| ¹⁹F NMR (376 MHz, CDCl₃) | A single resonance is expected in the typical aromatic fluorine region. |
| Mass Spectrometry (ESI+) | Expected m/z : 163.0666 for [M+H]⁺ (Calculated for C₉H₈FN₂⁺). The observed high-resolution mass should be within 5 ppm of the calculated value. |
| FT-IR (KBr Pellet, cm⁻¹) | 3450-3300 : N-H stretching (asymmetric and symmetric) of the primary amine. ~1620 : C=N stretching of the quinoline ring. 1600-1450 : C=C aromatic ring stretching. ~1250 : C-F stretching.[21][22][23] |
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC) : Purity should be assessed using a reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA). The product should appear as a single major peak, and purity should ideally be >98%.
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Thin-Layer Chromatography (TLC) : Used for reaction monitoring and fraction analysis during chromatography. A typical Rf value would be ~0.3-0.4 in a 3:1 Hexanes:Ethyl Acetate system, visualized under UV light (254 nm).
Conclusion
This guide has outlined a comprehensive and reliable strategy for the synthesis and characterization of 8-Fluoroquinolin-2-amine. By selecting the Friedländer Annulation, we leverage a classic yet highly effective method for constructing the quinoline core, tailored to the specific target molecule. The detailed protocol, complete with mechanistic rationale and validation checkpoints, ensures a high degree of success and reproducibility. The multi-faceted characterization plan, employing NMR, MS, IR, and HPLC, provides a robust framework for unequivocally confirming the structure and purity of the final product. This document serves as a complete technical resource for chemists and researchers, enabling the confident synthesis of this valuable chemical building block for further discovery and development.
References
- Skraup reaction - Wikipedia. (n.d.).
- Combes Quinoline Synthesis. (n.d.).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
- synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.).
- Doebner–Miller reaction - Wikipedia. (n.d.).
- Combes quinoline synthesis - Wikipedia. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.).
- The Skraup Synthesis of Quinolines - Organic Reactions. (n.d.).
- Doebner-Miller Reaction - SynArchive. (n.d.).
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited - ACS Publications. (n.d.).
- Combes Quinoline Synthesis PDF - Scribd. (n.d.).
- Doebner-Miller reaction and applications | PPTX - Slideshare. (n.d.).
- A Comparative Guide to the Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one - Benchchem. (n.d.).
- Friedländer synthesis - Wikipedia. (n.d.).
- Highly Regioselective Friedlaender Annulations with Unmodified Ketones - Organic Chemistry Portal. (n.d.).
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchGate. (n.d.).
- Highly regioselective Friedländer annulations with unmodified ketones - PubMed. (n.d.).
- Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines - Fordham Research Commons. (n.d.).
- Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH. (n.d.).
- A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - NIH. (n.d.).
- 8-Fluoroquinolin-2-amine Supplier & Distributor - Process Point Chemicals. (n.d.).
- 8-Fluoro-quinoline - SpectraBase. (n.d.).
- FT-IR spectral data of 8HQ | Download Table - ResearchGate. (n.d.).
- Trichloroacetic acid fueled practical amine purifications - PMC - PubMed Central - NIH. (n.d.).
- Infrared spectrum of L, 8HQ and Mn-complex | Download Scientific Diagram - ResearchGate. (n.d.).
- FTIR spectrum of 8hydroxyquinoline. | Download Scientific Diagram - ResearchGate. (n.d.).
- Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996) - ResearchGate. (n.d.).
- Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996) - PubMed. (n.d.).
- A method for purifying 8-hydroxyquinoline reaction solution - Google Patents. (n.d.).
Sources
- 1. 8-Fluoroquinolin-2-amine Supplier & Distributor of CAS# [processpointchem.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. iipseries.org [iipseries.org]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 13. Combes Quinoline Synthesis [drugfuture.com]
- 14. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 15. scribd.com [scribd.com]
- 16. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
